1-(Benzyloxy)-4-ethynyl-2-methylbenzene
Description
1-(Benzyloxy)-4-ethynyl-2-methylbenzene is an aromatic compound featuring a benzyloxy group at position 1, an ethynyl group at position 4, and a methyl substituent at position 2. This structure combines functional groups with distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for bioactive molecules . The benzyloxy group acts as a protecting moiety for hydroxyl groups, while the ethynyl group enables conjugation or further functionalization. The methyl group at position 2 introduces steric hindrance, which may influence reactivity and crystallinity compared to non-methylated analogs .
Properties
IUPAC Name |
4-ethynyl-2-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDVSMWWAFQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethynyl-2-methylbenzene typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-bromo-2-methylphenol.
Benzyloxylation: The brominated compound is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group, yielding 1-(Benzyloxy)-4-bromo-2-methylbenzene.
Sonogashira Coupling: Finally, the bromo compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 1-(Benzyloxy)-4-ethynyl-2-methylbenzene.
Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-ethynyl-2-methylbenzene depends on its specific application
Ethynyl Group: Can participate in cycloaddition reactions, forming new carbon-carbon bonds.
Benzyloxy Group: Can undergo nucleophilic substitution, leading to the formation of new functionalized compounds.
Methyl Group: Provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Fluorine in 4-ethynyl-1-fluoro-2-methylbenzene enhances electronegativity, favoring electrophilic substitutions, whereas the target compound’s benzyloxy group offers orthogonal reactivity .
- Bromo and iodo derivatives (e.g., 1-Benzyloxy-4-bromobenzene ) are preferred for Suzuki couplings, while ethynyl groups excel in Sonogashira reactions .
Table 2: Reaction Performance of Analogues
Key Insights :
- O-alkylation using Cs₂CO₃ in DMF () is a robust method for benzyloxy group introduction, outperforming FeCl₂/FeCl₃-catalyzed reactions, which suffer from moderate yields .
- Steric effects : The 2-methyl group in the target compound may slow reaction kinetics in planar transition states (e.g., Pd-catalyzed couplings) compared to unhindered analogs .
Challenges and Limitations
- Synthetic complexity : Introducing multiple substituents (e.g., ethynyl, benzyloxy, methyl) requires multi-step protocols with careful protecting group strategies .
- Data gaps : Physical properties (e.g., solubility, melting points) for the target compound are unreported, necessitating experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
